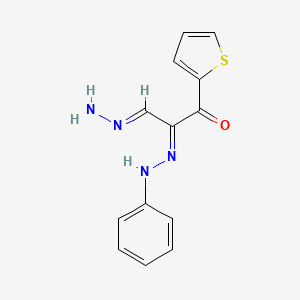

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone, also known as PTIO, is a nitric oxide (NO) scavenger that is widely used in scientific research. PTIO is a hydrazone derivative that has a unique structure, making it an important tool for studying NO biology.

Applications De Recherche Scientifique

Synthesis and Characterization

Hydrazones, including those related to "3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone", are synthesized through the condensation of hydrazines with aldehydes or ketones, resulting in compounds with potential applications in various scientific fields. These compounds are characterized using techniques such as FT-IR, NMR, and X-ray crystallography to determine their structure and properties (El-Sherif, 2009; Kenawi & Elnagdi, 2006).

Biological Activities

Research on hydrazones shows they exhibit significant antimicrobial activities, making them potential candidates for pharmaceutical applications. These compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is attributed to the structure of the compounds, indicating their potential as therapeutic agents (El-Sherif, 2009; Kumar, Biju, & Sadasivan, 2018).

Material Science Applications

Hydrazones have shown potential in material science, particularly in the development of colorimetric sensors for ions like cyanide and acetate. These sensors exploit the selective colorimetric changes induced by the interaction with specific anions, demonstrating the versatility of hydrazones in chemical sensing and environmental monitoring (Gupta, Singh, & Gupta, 2014).

Antioxidant Properties

Certain hydrazones exhibit antioxidant properties, indicating their potential in mitigating oxidative stress-related conditions. These findings suggest a broader application of hydrazones beyond their traditional roles, highlighting their potential in health and disease management (Puntel et al., 2008).

Coordination Chemistry

Hydrazones serve as ligands in coordination chemistry, forming complexes with metals like copper(II). These complexes are studied for their structural properties and potential applications in catalysis and material science. The study of such complexes enhances our understanding of metal-ligand interactions and their implications in designing functional materials (Kopylovich et al., 2011).

Propriétés

IUPAC Name |

(2E,3E)-3-hydrazinylidene-2-(phenylhydrazinylidene)-1-thiophen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2/b15-9+,17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLHBVZOVZMEJW-NZEDCCBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one](/img/structure/B2728937.png)

![N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide](/img/structure/B2728939.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)

![N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2728945.png)

![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)

![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)

![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2728959.png)